Boc-O-benzyl-L-beta-homoserine
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Description
Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .
Molecular Structure Analysis
The molecular structure of Boc-O-benzyl-L-beta-homoserine can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O
. This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical And Chemical Properties Analysis
Boc-O-benzyl-L-beta-homoserine is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .Scientific Research Applications
-
Dual Protection of Amino Functions
- Application : This compound can be used for the dual protection of amino functions, particularly in the synthesis of multifunctional targets .
- Method : The Boc-group (tert-butyl carbamate) is used for the protection of the amino function. This results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : The use of Boc-groups facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
-
Synthesis of L-β-homoserine-derived β 2,3 -amino acids
- Application : Boc-O-benzyl-L-beta-homoserine is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids .
- Method : The compound is used in β-alkylation processes to produce peptides containing these amino acids .
- Results : The resulting β 2,3 -amino acids can be used in various biochemical applications .
-
Chromatography or Mass Spectrometry
- Application : This compound could potentially be used in chromatography or mass spectrometry applications .
- Method : The specific methods of application would depend on the exact experimental setup and the objectives of the research .
- Results : The results obtained can vary depending on the exact experimental conditions .
-
Peptide Synthesis
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKDBZQDOLAL-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-L-beta-homoserine |
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